BenchChemオンラインストアへようこそ!

7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1016505-59-1) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) family, a privileged scaffold in medicinal chemistry. With molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g/mol, it features a methyl substituent at the 7-position of the pyrimidine ring and a free carboxylic acid at the 3-position of the pyrazole ring.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1016505-59-1
Cat. No. B3045040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1016505-59-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=C(C=NN12)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-5-2-3-9-7-6(8(12)13)4-10-11(5)7/h2-4H,1H3,(H,12,13)
InChIKeyZDHMVXYJWKLOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1016505-59-1): Compound Identity and Scaffold Context for Informed Procurement


7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1016505-59-1) is a fused N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) family, a privileged scaffold in medicinal chemistry [1]. With molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g/mol, it features a methyl substituent at the 7-position of the pyrimidine ring and a free carboxylic acid at the 3-position of the pyrazole ring . The compound is supplied as a research chemical with purities typically ≥95% or ≥98%, and is used primarily as a key intermediate in the synthesis of kinase inhibitors and other bioactive amide derivatives [2].

Why 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Casually Replaced by Regioisomers or Ester Analogs


The pyrazolo[1,5-a]pyrimidine scaffold bears substitution-sensitive electronic and steric properties that vary significantly with the position of methyl substitution [1]. The 7-methyl substitution places the electron-donating methyl group on the pyrimidine ring at the position para to the bridgehead nitrogen, creating a distinct electronic environment compared to the 5-methyl and 6-methyl regioisomers (CAS 62908-85-4 and 869941-96-8, respectively) [2]. Furthermore, the free carboxylic acid at the 3-position provides a native handle for one-step amide coupling without the hydrolysis step required when using the ethyl ester analog (CAS 1699302-69-6) [3]. Generic substitution among regioisomers or between the acid and its ester risks altering downstream SAR outcomes and introduces an additional synthetic transformation step, undermining both scientific reproducibility and process efficiency.

Quantitative Differentiation Evidence for 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid vs Closest Analogs


Lipophilicity Shift: XLogP3 of 0.3 vs −0.1 for the Unsubstituted Parent Scaffold

The addition of a single methyl group at the 7-position of the pyrimidine ring increases the computed octanol-water partition coefficient (XLogP3) from −0.1 (parent compound, CAS 25940-35-6) to 0.3 (target compound), a shift of +0.4 log units [1]. This places the 7-methyl derivative closer to the median lipophilicity range (LogP 0–3) preferred for oral drug candidates, while the parent falls into the hydrophilic range that may limit membrane passive permeability .

Lipophilicity Drug-likeness Permeability

Regioisomeric Identity: Distinct Computed logP and logD Values Differentiate 7-Methyl from 6-Methyl Isomer

Chemdiv-computed logP values distinguish the 7-methyl regioisomer (logP = 0.4469) from the 6-methyl regioisomer (logP = 0.7392), a difference of −0.29 log units . The 7-methyl isomer also shows a distinct logD (pH 7.4) of −2.7427 versus −2.6512 for the 6-methyl analog, reflecting differences in ionization behavior driven by the methyl group's position on the pyrimidine ring and its electronic influence on the carboxylic acid . These regioisomers share identical molecular formula and molecular weight, making physicochemical differentiation critical for procurement integrity .

Regiochemistry Lipophilicity Isomer differentiation

Synthetic Step Economy: Free Carboxylic Acid Enables Direct Amide Coupling, Eliminating Ester Hydrolysis Step

7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid bears a free –COOH group that can directly participate in amide bond formation via standard coupling reagents (e.g., PyBOP, HATU). Patent WO2018104348 documents its use in a one-step coupling with 8-amino-2-(2-chloro-4-fluorophenyl)-2-azaspiro[4.5]decan-1-one employing benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and N,N-diisopropylethylamine in DMF, yielding the corresponding 3-carboxamide derivative [1]. In contrast, the ethyl ester analog (CAS 1699302-69-6) requires a prior saponification step; the ester-to-acid hydrolysis has been reported with NaOH in ethanol/water over 17 hours to afford the free acid in 88% yield [2]. Procuring the free acid directly saves one synthetic step, reduces material loss (~12% based on the 88% hydrolysis yield), and avoids base-catalyzed hydrolysis conditions that may be incompatible with base-sensitive downstream substrates.

Amide coupling Step economy Synthetic intermediate

Hydrogen Bond Donor Capacity: 1 HBD (Free Acid) vs 0 HBD in 7-Methylpyrazolo[1,5-a]pyrimidine Lacking the Carboxyl Group

The carboxylic acid group at the 3-position provides one hydrogen bond donor (HBD = 1), a feature entirely absent in 7-Methylpyrazolo[1,5-a]pyrimidine (CAS 61578-01-6, HBD = 0) [1]. This HBD contributes to the compound's higher topological polar surface area (TPSA = 67.5 Ų vs approximately 30.2 Ų for the scaffold lacking the carboxyl group) . The presence of the HBD also increases predicted aqueous solubility: ESOL Log S = −1.54 (5.08 mg/mL) for the target compound, classifying it as 'soluble' . These properties not only facilitate handling and formulation in aqueous assay systems but also provide a native functional group for crystal engineering and salt formation.

Hydrogen bonding Solubility Crystallinity

Drug-Likeness Profile: Physicochemical Parameters Within Oral Bioavailability Filters Contrast with Ester and Parent Scaffold

The target compound (MW 177.16, XLogP3 0.3, HBD 1, HBA 4, TPSA 67.5 Ų, rotatable bonds 1, fraction Csp3 0.12) falls within all key drug-likeness thresholds, including Lipinski's Rule of Five (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. The parent scaffold (MW 163.13, XLogP3 −0.1) is lighter but more hydrophilic, potentially limiting membrane permeability [2]. The ethyl ester analog (MW 205.22, C₁₀H₁₁N₃O₂) carries 28 Da additional mass and lacks the acidic HBD until hydrolyzed, altering its solubility and ionization profile relative to the free acid .

Drug-likeness Lipinski Lead-likeness

Commercial Purity Grading and Batch QC: ≥98% (Chemscene) vs ≥95% (Multiple Vendors) with Batch-Specific NMR/HPLC Documentation

The target compound is available from multiple independent vendors with documented purity specifications. Chemscene offers purity ≥98% (Cat. CS-0080360) with computational chemistry data including TPSA 67.49 and LogP 0.73592 . Bidepharm supplies at standard purity 95% with batch-specific QC reports including NMR, HPLC, and GC . BOC Sciences offers ≥95% purity with density specification 1.5±0.1 g/cm³ and GHS classification . Enamine (via Chembase) lists the compound at 95% purity [1]. Pricing tiers at Bidepharm and Aladdin (250 mg, 1 g) indicate research-scale availability with premium pricing at higher purities, enabling procurement decisions based on the sensitivity of downstream chemistry to impurity profiles.

Purity Quality control Vendor comparison

Optimal Procurement and Application Scenarios for 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Requiring 7-Methyl-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides

The free carboxylic acid at position 3 enables direct, one-step parallel amide coupling with diverse amine libraries—documented in patent WO2018104348 for the synthesis of amido-substituted cyclohexane derivatives as potential antitumor agents. The 7-methyl group provides a modest but significant lipophilicity increase (XLogP3 +0.4 vs unsubstituted parent) that enhances membrane permeability of final compounds without adding substantial molecular weight. This compound is the preferred starting material when the target SAR series requires both a 7-methyl substituent for optimal kinase pocket occupancy and a 3-carboxamide linkage for orienting pendant pharmacophores [1][2].

Process Chemistry: Scale-Up of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Intermediates with Step-Economy Advantage

By procuring the free acid rather than the ethyl ester (CAS 1699302-69-6), process chemists eliminate the ester hydrolysis step—a ~17-hour operation with 88% reported yield—saving one full synthetic cycle and avoiding ~12% material loss per batch. The target compound's solubility profile (ESOL Log S −1.54, 5.08 mg/mL) supports aqueous or mixed aqueous-organic reaction conditions common in scale-up amide couplings. Multi-vendor availability (Bidepharm, Chemscene, BOC Sciences, Enamine) with batch-specific HPLC purity certification enables consistent quality across development campaigns [3].

Analytical and QC: Regioisomeric Identity Confirmation in Procured Batches

Given that the 5-methyl (CAS 62908-85-4), 6-methyl (CAS 869941-96-8), and 7-methyl (CAS 1016505-59-1) regioisomers share identical molecular formula (C₈H₇N₃O₂) and molecular weight (177.16), procurement must be verified by techniques that distinguish regioisomers. The InChIKey ZDHMVXYJWKLOQS-UHFFFAOYSA-N uniquely identifies the 7-methyl derivative. Computed logP and logD differences between the 7-methyl (logP 0.4469, logD −2.7427) and 6-methyl (logP 0.7392, logD −2.6512) isomers predict distinguishable reversed-phase HPLC retention times, enabling QC verification of regioisomeric purity using standard C18 columns .

Fragment-Based Drug Discovery: A Lead-Like Fragment with Native Carboxylic Acid Pharmacophore

With MW 177.16, XLogP3 0.3, and only 13 heavy atoms, the compound satisfies fragment screening criteria (MW < 250, heavy atoms < 18) while offering a native carboxylic acid group capable of engaging catalytic lysine or arginine residues in kinase ATP-binding pockets via salt-bridge or hydrogen-bond interactions. Its TPSA of 67.5 Ų and one rotatable bond predict favorable ligand efficiency metrics (LE ≈ 0.3–0.4 kcal/mol per heavy atom for typical kinase fragments) [1]. Procurement at ≥98% purity (Chemscene) minimizes false positives from impurities in biophysical fragment screens (SPR, TSA, NMR) where purity ≥95% is a minimum requirement .

Quote Request

Request a Quote for 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.